4-Amino-N-methoxybenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methoxybenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methanol in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds under acidic conditions, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Amino-N-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-methoxybenzenesulfonamide involves its binding to specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrases by forming a coordination bond with the zinc ion in the enzyme’s active site. This interaction disrupts the enzyme’s function, leading to various biological effects .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonamide
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-Fluoro-N-hydroxybenzenesulfonamide
Comparison: 4-Amino-N-methoxybenzenesulfonamide is unique due to its methoxy group, which influences its reactivity and binding properties. Compared to 4-Methoxybenzenesulfonamide, it has an additional amino group, enhancing its potential as an enzyme inhibitor. The presence of the methoxy group also differentiates it from 4-Amino-N-(3-methoxypropyl)benzenesulfonamide, affecting its solubility and reactivity .
Properties
IUPAC Name |
4-amino-N-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-9-13(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYQBXAUFICDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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